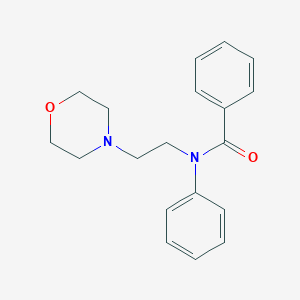
N-(2-morpholin-4-ylethyl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-morpholin-4-ylethyl)-N-phenylbenzamide is a chemical compound that features a morpholine ring, an ethyl chain, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)-N-phenylbenzamide typically involves the reaction of morpholine with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Morpholine reacts with ethyl bromide to form 2-(morpholin-4-yl)ethyl bromide.
Step 2: The resulting 2-(morpholin-4-yl)ethyl bromide is then reacted with N-phenylbenzamide in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholin-4-ylethyl)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-morpholin-4-ylethyl)-N-phenylbenzoic acid, while reduction could produce N-(2-morpholin-4-ylethyl)-N-phenylbenzylamine.
Scientific Research Applications
N-(2-morpholin-4-ylethyl)-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-morpholin-4-ylethyl)-N-phenylacetamide
- N-(2-morpholin-4-ylethyl)-N-phenylpropionamide
- N-(2-morpholin-4-ylethyl)-N-phenylbutyramide
Uniqueness
N-(2-morpholin-4-ylethyl)-N-phenylbenzamide is unique due to its specific combination of a morpholine ring and a benzamide group. This combination allows for a diverse range of interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-19(17-7-3-1-4-8-17)21(18-9-5-2-6-10-18)12-11-20-13-15-23-16-14-20/h1-10H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEONRQKLJLZFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]-2-(4-acetylphenyl)ethanone](/img/structure/B7410230.png)
![(5-Chloro-1-methylpyrazol-3-yl)-[3-[methyl(pyrimidin-2-ylmethyl)amino]pyrrolidin-1-yl]methanone](/img/structure/B7410235.png)
![2-(2-Fluoro-5-methylphenyl)-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7410238.png)
![(5-Chloro-1-methyl-3-propan-2-ylpyrazol-4-yl)-(5-methyl-2-azaspiro[5.5]undecan-2-yl)methanone](/img/structure/B7410244.png)
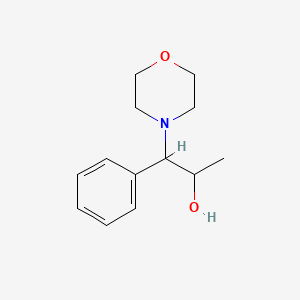
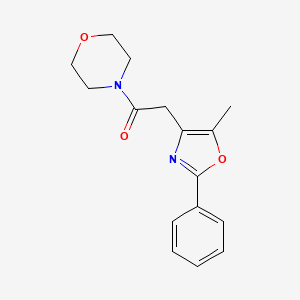

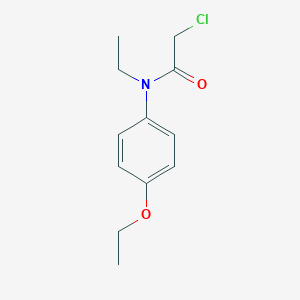

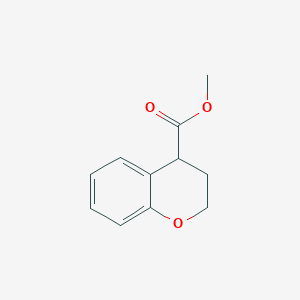
![N-[4-(pyrrolidin-1-ylmethyl)phenyl]methanesulfonamide](/img/structure/B7410294.png)
![2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B7410297.png)
![3-[(2-Oxochromen-6-yl)sulfonylamino]benzoic acid](/img/structure/B7410313.png)
![(2E)-6-benzyl-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B7410325.png)
